molecular formula C18H13NO2S B14440555 2-Methoxy-5-(naphtho[1,2-d][1,3]thiazol-2-yl)phenol CAS No. 78505-17-6

2-Methoxy-5-(naphtho[1,2-d][1,3]thiazol-2-yl)phenol

Cat. No.: B14440555
CAS No.: 78505-17-6
M. Wt: 307.4 g/mol
InChI Key: BYDSVERPOAYKMK-UHFFFAOYSA-N
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Description

2-Methoxy-5-(naphtho[1,2-d][1,3]thiazol-2-yl)phenol is a complex organic compound that features a naphthothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(naphtho[1,2-d][1,3]thiazol-2-yl)phenol typically involves the condensation of appropriate naphthothiazole derivatives with methoxyphenol under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity. For instance, the reaction might be carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(naphtho[1,2-d][1,3]thiazol-2-yl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution reactions could introduce various functional groups onto the aromatic ring .

Scientific Research Applications

2-Methoxy-5-(naphtho[1,2-d][1,3]thiazol-2-yl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(naphtho[1,2-d][1,3]thiazol-2-yl)phenol involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating specific pathways. For instance, it might inhibit microbial growth by interfering with enzyme function or disrupt cancer cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-5-(naphtho[1,2-d][1,3]thiazol-2-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and phenolic groups enhances its reactivity and potential for forming various derivatives .

Properties

CAS No.

78505-17-6

Molecular Formula

C18H13NO2S

Molecular Weight

307.4 g/mol

IUPAC Name

5-benzo[e][1,3]benzothiazol-2-yl-2-methoxyphenol

InChI

InChI=1S/C18H13NO2S/c1-21-15-8-6-12(10-14(15)20)18-19-17-13-5-3-2-4-11(13)7-9-16(17)22-18/h2-10,20H,1H3

InChI Key

BYDSVERPOAYKMK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(S2)C=CC4=CC=CC=C43)O

Origin of Product

United States

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